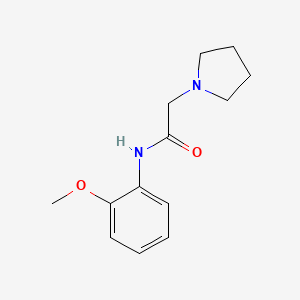![molecular formula C14H11ClN2O3S B5746964 N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5746964.png)
N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific literature.
Mécanisme D'action
The mechanism of action of N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide is not fully understood. However, it is believed that the compound exerts its anti-tumor activity by inhibiting the growth and proliferation of cancer cells. This is achieved by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide has been shown to have several biochemical and physiological effects. One of the most significant effects is its ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, the compound has been shown to induce cell cycle arrest in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide in lab experiments is its potent anti-tumor activity. This makes it an ideal candidate for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its complex synthesis process, which can be time-consuming and expensive.
Orientations Futures
There are several future directions that can be explored with regards to the use of N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide. One potential direction is the development of more efficient synthesis methods that can reduce the cost and time required for the production of the compound. Additionally, further studies can be conducted to elucidate the exact mechanism of action of the compound, which can lead to the development of more potent anti-tumor agents. Finally, the potential applications of N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide in other fields such as agriculture and environmental science can also be explored.
Méthodes De Synthèse
The synthesis of N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide is a complex process that involves several steps. The most common method involves the condensation of 5-methyl-3-thiophenecarbohydrazide with 6-chloro-1,3-benzodioxole-5-carbaldehyde in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as chromatography.
Applications De Recherche Scientifique
N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of medicinal chemistry. Several studies have shown that compound X exhibits potent anti-tumor activity in various cancer cell lines.
Propriétés
IUPAC Name |
N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c1-8-2-10(6-21-8)14(18)17-16-5-9-3-12-13(4-11(9)15)20-7-19-12/h2-6H,7H2,1H3,(H,17,18)/b16-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTDJQDYXJGQFI-FZSIALSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NN=CC2=CC3=C(C=C2Cl)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CS1)C(=O)N/N=C/C2=CC3=C(C=C2Cl)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)phenyl thiocyanate](/img/structure/B5746883.png)
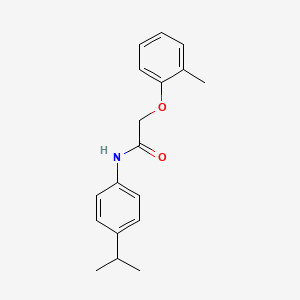

![N-ethyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5746903.png)
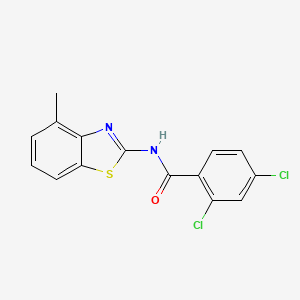
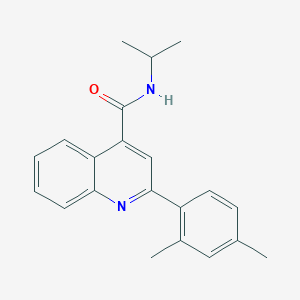
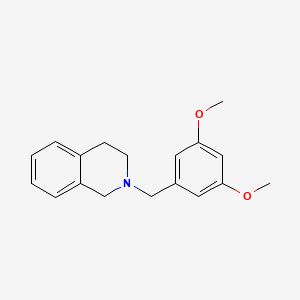
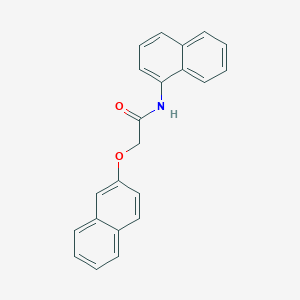

![N-(4-fluorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5746946.png)
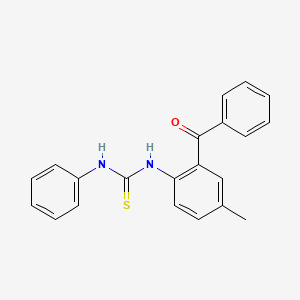
![{2-[(1-naphthylmethyl)thio]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B5746982.png)

